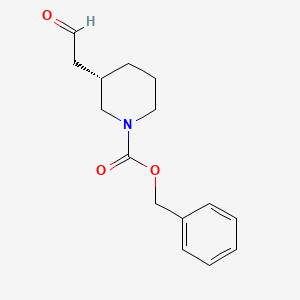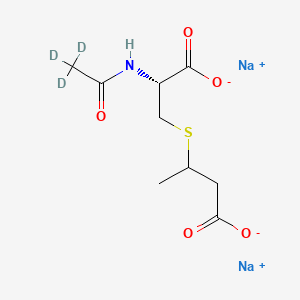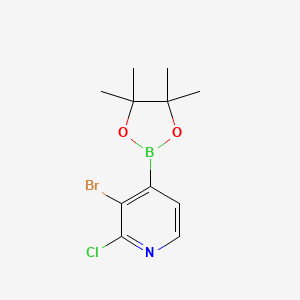
3-溴-2-氯吡啶-4-硼酸二甲基酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a chemical compound with a molecular weight of 318.41 . Its IUPAC name is 2-bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is a solid at room temperature and should be stored at 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” includes a pyridine ring with bromo, chloro, and boronic ester substituents . The boronic ester group, also known as Bpin, is considered to be a small moiety due to the planarity of the oxygen-boron-oxygen motif, which minimizes steric interactions .Physical And Chemical Properties Analysis
“3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” is a solid at room temperature . It has a molecular weight of 318.41 . The compound should be stored at 2-8°C .科学研究应用
Suzuki–Miyaura Coupling
- Application Summary: Boronic esters, including pinacol boronic esters, are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation. The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes: This method has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many chemical compounds .
Protodeboronation
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of pinacol boronic esters is a process that has been developed recently. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Peroxide Mediated Hydroxydeboronation
- Application Summary: 2-Chloro-4-pyridinylboronic acid, a compound similar to the one you mentioned, is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of halohydroxypyridines .
Synthesis of Anti-Tumor Inhibitor Pyrimidine Compounds
- Application Summary: 2-Chloropyridine-4-boronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate ingredient in the preparation of anti-tumor inhibitor pyrimidine compounds .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of anti-tumor inhibitor pyrimidine compounds .
Synthesis of Et Canthinone-3-Carboxylates
- Application Summary: 2-Chloropyridine-3-boronic acid, a compound similar to the one you mentioned, is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of Et canthinone-3-carboxylates .
Synthesis of Arylmethylpyrrolidinylmethanols
- Application Summary: 2-Chloropyridine-3-boronic acid, a compound similar to the one you mentioned, is used in the synthesis of arylmethylpyrrolidinylmethanols via reaction with MIDA followed by Suzuki reaction with halides .
- Methods of Application: The specific methods of application or experimental procedures for this process are not detailed in the source .
- Results or Outcomes: The outcome of this process is the production of arylmethylpyrrolidinylmethanols .
安全和危害
未来方向
The future directions for “3-Bromo-2-chloropyridine-4-boronic acid pinacol ester” and similar boronic esters likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . The development of new borane reagents and the further study of the reactivity of boronic esters in these reactions are potential areas of future research .
属性
IUPAC Name |
3-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJUXZLEAZFHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


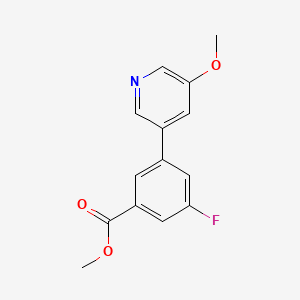
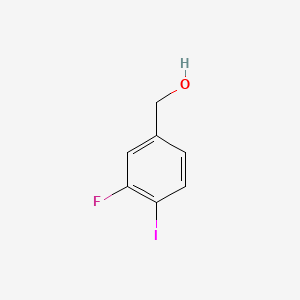
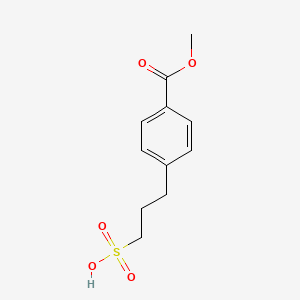
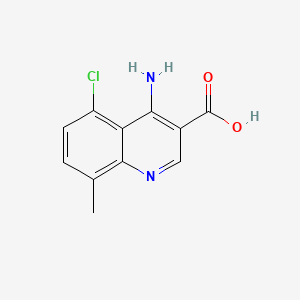
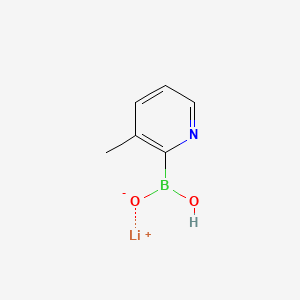

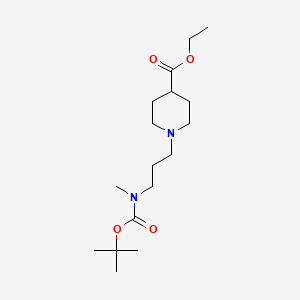
![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
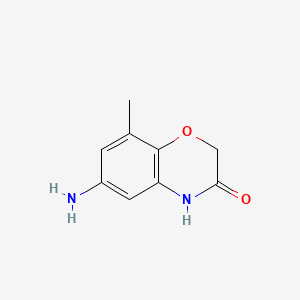
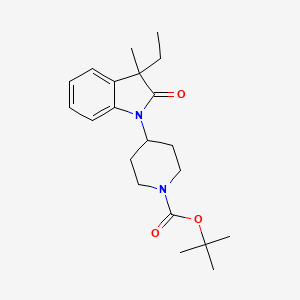
![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)
